molecular formula C21H18O6 B4901055 PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE

PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B4901055
M. Wt: 366.4 g/mol
InChI Key: MHTDHYYQRWZVJE-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen-2-one moiety with a methoxyphenyl group, linked through an acetate ester. Its chemical properties and potential biological activities make it a subject of interest in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl group and the acetate ester. Key steps may include:

    Formation of Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of Methoxyphenyl Group: The chromen-2-one intermediate can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the desired arylated product.

    Esterification: The final step involves the esterification of the hydroxyl group with prop-2-en-1-yl acetate using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of chromen-2-one derivatives on cellular processes and signaling pathways.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in neurotransmitter regulation. The methoxyphenyl group may enhance binding affinity and specificity towards these targets, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Eugenol Acetate: Similar structure with an allyl group instead of the chromen-2-one moiety.

    Acetyleugenol: Contains a methoxyphenyl group but lacks the chromen-2-one core.

    Coumarin Derivatives: Share the chromen-2-one structure but differ in the substituents attached to the core.

Uniqueness

PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is unique due to the combination of the chromen-2-one core and the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

prop-2-enyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-3-10-25-21(23)13-26-16-8-9-17-18(12-20(22)27-19(17)11-16)14-4-6-15(24-2)7-5-14/h3-9,11-12H,1,10,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTDHYYQRWZVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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